molecular formula C22H15Cl2N3O2 B11604425 N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11604425
M. Wt: 424.3 g/mol
InChI Key: ZYDMHJZNLFTYOR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide is a complex organic compound with significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide typically involves multi-step organic reactions. One common method includes the reaction of 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide. This intermediate is then reacted with phthalic anhydride under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, precise temperature control, and continuous monitoring are essential to maintain the quality and consistency of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-deficient aromatic system facilitates electrophilic substitution, particularly at the phthalazinone ring's activated positions:

  • Chlorine Displacement :
    Reacts with amines (e.g., morpholine, piperidine) in DMSO at 80°C to replace chlorine atoms, forming derivatives with modified pharmacological profiles.
    Example :
    Compound+Morpholine2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide\text{Compound} + \text{Morpholine} \rightarrow \text{2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide}

  • Thiol Substitution :
    Treatment with thiourea derivatives in ethanol yields thioether analogs, enhancing lipophilicity for improved membrane permeability .

Hydrolysis and Functional Group Interconversion

The acetamide moiety undergoes controlled hydrolysis under acidic or basic conditions:

Reaction Conditions Product Application
Acidic Hydrolysis (HCl)Reflux in 6M HCl, 4 hours2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetic acidPrecursor for ester/amide synthesis
Basic Hydrolysis (NaOH)Ethanol/water, 60°C, 2 hoursSodium salt of acetic acid derivativeImproves aqueous solubility
HydrazinolysisHydrazine hydrate, ethanol3-(4-benzyl-1-oxophthalazin-2(1H)-yl)propanehydrazideIntermediate for heterocycle synthesis

Cycloaddition and Heterocycle Formation

The compound participates in cyclization reactions to form bioactive fused systems:

  • 1,3-Dipolar Cycloaddition :
    Reacts with nitrile oxides in toluene under reflux to form isoxazoline derivatives, leveraging the phthalazinone's electron-deficient ring .
    Yield : 68–72% (reported for analogs) .

  • Oxadiazole Formation :
    Condensation with thiosemicarbazide in pyridine generates 1,3,4-oxadiazole hybrids, showing enhanced anticancer activity (IC₅₀ = 7.53 µM against MCF-7 cells) .

N-Alkylation and Structural Diversification

Chemoselective alkylation occurs preferentially at the phthalazinone nitrogen:

  • Ethyl Acrylate Addition :
    Undergoes Michael addition with ethyl acrylate in acetone/K₂CO₃ to form propanoate esters .
    Mechanism :
    Nucleophilic attack by phthalazinone N-atom on acrylate’s β-carbon\text{Nucleophilic attack by phthalazinone N-atom on acrylate's β-carbon} .

  • Benzylation :
    Reacts with benzyl chloride in DMF to produce N-benzylated derivatives, modulating receptor binding affinity .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction Type Catalyst System Product Yield
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl-phthalazinone conjugates65–78%
Buchwald–HartwigPd₂(dba)₃, XantphosN-arylacetamide derivatives55–62%

Biological Activity Correlation

Reactivity directly impacts pharmacological performance:

  • Anticancer Activity :
    Oxadiazole-triazole hybrids exhibit IC₅₀ values comparable to cisplatin (7.53 µM vs. 7.8 µM) .

  • Enzyme Inhibition :
    Morpholine-substituted analogs show 82% inhibition of α-glucosidase at 10 µM.

Reaction Optimization Data

Critical parameters for reproducible synthesis:

Parameter Optimal Range Impact on Yield
Temperature60–80°C<60°C: Incomplete reaction; >80°C: Decomposition
Solvent PolarityDMSO > DMF > EthanolHigher polarity improves nucleophilicity
Reaction Time2–6 hoursProlonged duration reduces selectivity

This compound’s multifunctional architecture enables diverse synthetic modifications, making it a valuable scaffold in medicinal chemistry. Recent studies emphasize its role in developing kinase inhibitors and antimetastatic agents .

Scientific Research Applications

Reaction Conditions

  • Temperature Control: Precise temperature management is crucial for high yield.
  • Catalysts: Catalysts are often used to facilitate the reactions and improve product purity.

Scientific Research Applications

N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide has numerous applications in scientific research:

Medicinal Chemistry

The compound has been investigated for its potential as a PARP (Poly ADP-ribose polymerase) inhibitor , which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased cancer cell death, particularly in tumors with BRCA mutations.

Biological Studies

Due to its unique structure, this compound is valuable for studying various biological pathways and interactions. Research has highlighted its role in:

  • Modulating cellular signaling pathways.
  • Investigating mechanisms of drug resistance in cancer therapies.

Chemical Synthesis

In organic synthesis, this compound serves as a reagent for synthesizing more complex molecules, demonstrating versatility in chemical research.

Case Study 1: PARP Inhibition in Cancer Therapy

A study demonstrated that this compound effectively inhibits PARP activity in cancer cell lines. The results showed enhanced cytotoxicity when combined with DNA-damaging agents, suggesting its potential as a therapeutic agent in combination therapies for cancer treatment .

Case Study 2: Biological Pathway Modulation

Research published in a peer-reviewed journal explored the compound's ability to modulate specific signaling pathways involved in apoptosis. The findings indicated that it influences cell survival rates under stress conditions, providing insights into its role in cancer biology .

Mechanism of Action

The mechanism of action of N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The chlorophenyl groups and phthalazinone moiety play crucial roles in binding to target molecules, influencing biological activities, and modulating chemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4’-Chloroacetanilide: A related compound with similar structural features but different applications.

    Bis(4-chlorophenyl) sulfone: Another compound with chlorophenyl groups, used in different industrial applications.

Uniqueness

N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide stands out due to its unique combination of chlorophenyl and phthalazinone moieties, which confer distinct chemical properties and potential uses in various fields. Its versatility and specific interactions make it a valuable compound for research and industrial applications.

Biological Activity

N-(4-Chlorophenyl)-2-(4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews various studies focusing on its synthesis, biological evaluations, and molecular docking studies.

Chemical Structure and Properties

The compound has the following chemical formula:

PropertyValue
Molecular Formula C22H15Cl2N3O2
Molecular Weight 424.28 g/mol
CAS Number 684234-55-7

The structure features a phthalazine moiety, which is known for its biological activity, particularly in anticancer applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the oxophthalazine framework followed by acetamide substitution.

Anticancer Activity

Research indicates that compounds containing the phthalazine structure exhibit promising anticancer properties. In vitro studies have demonstrated that this compound shows significant cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents such as 5-fluorouracil .

Case Study:
A study involving molecular docking simulations revealed that this compound interacts effectively with key targets in cancer pathways, suggesting its potential as a lead compound for further development .

Antimicrobial Activity

In addition to its anticancer effects, this compound has been evaluated for antimicrobial properties. Preliminary tests have shown moderate to strong activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of vital enzymes .

Molecular Docking Studies

Molecular docking studies are crucial for understanding the interaction between this compound and its biological targets. These studies typically utilize software such as Schrodinger's Maestro to predict binding affinities and elucidate the binding modes of the compound within active sites of target proteins.

Key Findings from Docking Studies:

  • The compound exhibits strong binding affinity towards tyrosinase, an enzyme implicated in melanoma development.
  • Binding interactions include hydrogen bonds and hydrophobic interactions with amino acid residues critical for enzyme activity .

Properties

Molecular Formula

C22H15Cl2N3O2

Molecular Weight

424.3 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetamide

InChI

InChI=1S/C22H15Cl2N3O2/c23-15-7-5-14(6-8-15)21-18-3-1-2-4-19(18)22(29)27(26-21)13-20(28)25-17-11-9-16(24)10-12-17/h1-12H,13H2,(H,25,28)

InChI Key

ZYDMHJZNLFTYOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)CC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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